molecular formula C8H13N3O3 B8765301 1-Pyrrolidineacetamide, N-(2-amino-2-oxoethyl)-2-oxo- CAS No. 64026-55-7

1-Pyrrolidineacetamide, N-(2-amino-2-oxoethyl)-2-oxo-

Cat. No. B8765301
CAS RN: 64026-55-7
M. Wt: 199.21 g/mol
InChI Key: JSSCSGNIZYVNES-UHFFFAOYSA-N
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Patent
US04162325

Procedure details

17.1 g (0.075 mole) of N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester are dissolved in 350 ml of methanol. The solution is saturated with a current of ammonia (about 2 hours), stirring is maintained for 3 hours at ambient temperature. After the reaction mixture has been evaporated to dryness in vacuo, the residue crystallizes quickly, 14.9 g of 2-(2-oxo-1pyrrolidineacetamido)-acetamide being obtained (yield: 100% of theory); M.P. 147°-148° C.
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][NH:6][C:7](=[O:15])[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])C.[NH3:17]>CO>[O:14]=[C:10]1[CH2:11][CH2:12][CH2:13][N:9]1[CH2:8][C:7]([NH:6][CH2:5][C:4]([NH2:17])=[O:16])=[O:15]

Inputs

Step One
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine ethyl ester
Quantity
17.1 g
Type
reactant
Smiles
C(C)OC(CNC(CN1C(CCC1)=O)=O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction mixture has been evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallizes quickly

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1)CC(=O)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.